

The Synthetic Versatility of 4-Bromoveratrole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromoveratrole**

Cat. No.: **B120743**

[Get Quote](#)

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the chemical properties and synthetic applications of **4-Bromoveratrole**. This compound is a key intermediate in organic synthesis, valued for its role in the construction of complex molecular architectures. This document provides essential data, detailed experimental protocols for its application in palladium-catalyzed cross-coupling reactions, and a visual representation of the experimental workflow.

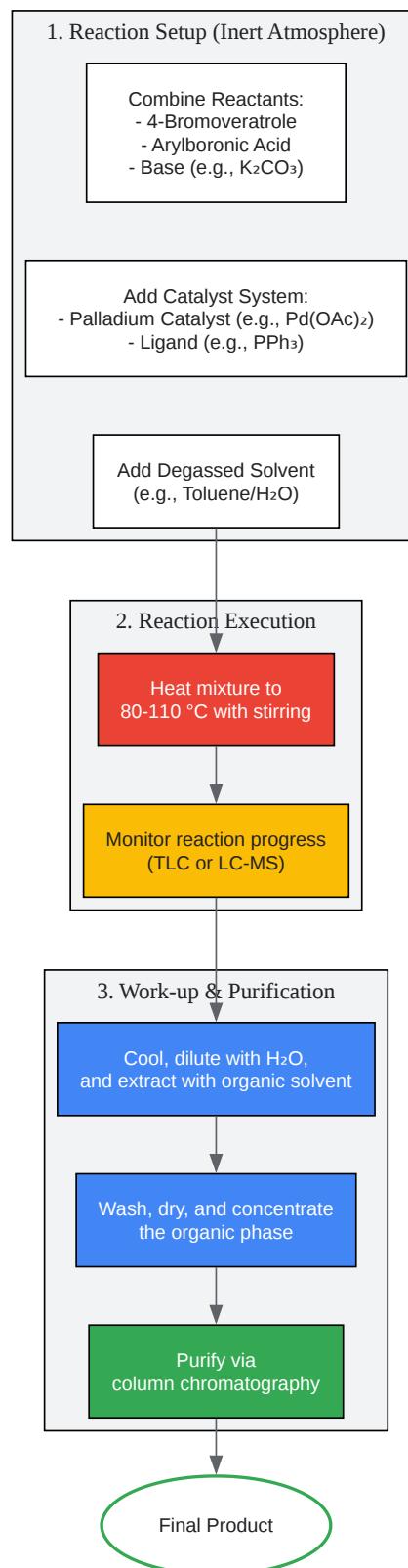
Core Properties of 4-Bromoveratrole

4-Bromoveratrole, also known as 4-bromo-1,2-dimethoxybenzene, is a substituted aromatic compound. Its utility in organic synthesis is largely due to the presence of the bromine atom, which allows for a variety of cross-coupling reactions, and the two methoxy groups that influence the electronic properties of the aromatic ring.

A summary of its key quantitative data is presented in the table below.

Property	Value	References
Molecular Formula	C ₈ H ₉ BrO ₂	[1] [2] [3] [4]
Molecular Weight	217.06 g/mol	[2] [3]
CAS Number	2859-78-1	[2] [3]
Boiling Point	255-256 °C	[2]
Density	1.509 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.573	[2]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling


The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The following protocol is a representative procedure for the coupling of **4-Bromoveratrole** with an arylboronic acid, a common transformation in the synthesis of complex organic molecules.

Materials:

- **4-Bromoveratrole** (1.0 equivalent)
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
- Triphenylphosphine (PPh₃) or other suitable phosphine ligand
- Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)
- Anhydrous and degassed solvent (e.g., Toluene/Water 4:1 mixture, or Dioxane)

Procedure:

- Reaction Setup: In an oven-dried Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), combine **4-Bromoveratrole**, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
- Solvent Addition: Add the degassed solvent system to the flask via syringe.
- Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate. The organic layers should be combined.
- Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final coupled product.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

While **4-Bromoveratrole** is primarily a synthetic intermediate and not typically involved in biological signaling pathways itself, its derivatives are of significant interest in drug discovery. For instance, it is a precursor in the synthesis of isoquinoline alkaloids such as (-)-mesembrine. The logical relationship in its application is a straightforward synthetic pathway where it serves as a foundational building block. The workflow diagram above illustrates this logical progression from starting materials to a more complex final product, a common sequence in the development of new chemical entities. The palladium-catalyzed reaction provides a reliable and versatile method for creating a key carbon-carbon bond, which is a critical step in the synthesis of many biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [The Synthetic Versatility of 4-Bromoveratrole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120743#4-bromoveratrole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com